(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-8-11(9-15(24-2)18(14)25-3)17(22)12(10-20)19-21-13-6-4-5-7-16(13)26-19/h4-9,22H,1-3H3/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCIXHQEENTINV-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The primary route for synthesizing acrylonitrile derivatives involves Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3,4,5-trimethoxybenzaldehyde. Under microwave irradiation (150 W, 473 K, 10–20 minutes), this reaction proceeds in solvent-free conditions, yielding (E)-configured products predominantly. However, modulating reaction parameters such as temperature and base strength can favor the Z-isomer. For example, sodium methoxide in methanol at reduced temperatures (0–5°C) shifts the equilibrium toward the Z-form by kinetic control, achieving yields of 50–65%.
The general reaction mechanism involves deprotonation of the active methylene group in 2-(benzo[d]thiazol-2-yl)acetonitrile, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water forms the α,β-unsaturated nitrile. Steric hindrance from the 3,4,5-trimethoxyphenyl group and electronic effects from the benzo[d]thiazole ring influence the stereochemical outcome.
Three-Component 1,3-Dipolar Cycloaddition
An alternative method employs a three-component reaction involving isatin, N-methylglycine, and (E)-2-(benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. The in situ-generated azomethine ylide undergoes cycloaddition with the acrylonitrile dipolarophile, forming pyrrolidine-fused derivatives. While this route primarily produces E-isomers, chiral catalysts or low-temperature conditions (< −20°C) can stabilize the Z-configuration.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | E-Isomer Preference | Z-Isomer Preference |
|---|---|---|
| Temperature | High (473 K) | Low (273–278 K) |
| Solvent | Solvent-free | Methanol/EtOH |
| Base | Weak (K₂CO₃) | Strong (NaOMe) |
| Reaction Time | 10–20 minutes (microwave) | 6–12 hours (conventional) |
Microwave-assisted synthesis enhances reaction efficiency for E-isomers (75% yield), whereas prolonged conventional heating in methanol with sodium methoxide favors Z-isomer formation (55–60% yield). Polar protic solvents stabilize the transition state for Z-configuration through hydrogen bonding.
Stereochemical Control
Computational studies at the B3LYP/cc-pVTZ level reveal that the E-isomer is 4.40–6.30 kcal/mol more stable than the Z-form due to reduced steric strain between the benzo[d]thiazole and trimethoxyphenyl groups. To overcome this thermodynamic preference, kinetic control strategies are employed:
-
Low-Temperature Quenching : Rapid cooling of the reaction mixture traps the Z-isomer before equilibration.
-
Bulky Catalysts : Tertiary amines like DABCO hinder rotation around the C=C bond, preserving the Z-configuration.
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. The Z-isomer exhibits lower solubility in ethanol, enabling selective crystallization at 4°C. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) monitors reaction progress, showing distinct Rf values for E- (0.45) and Z-isomers (0.38).
Spectroscopic Analysis
-
¹H NMR : The Z-isomer displays a downfield-shifted hydroxy proton (δ 12.8 ppm) due to intramolecular hydrogen bonding with the nitrile group.
-
IR : A strong absorption band at 2210 cm⁻¹ confirms the nitrile group, while a broad peak at 3200–3400 cm⁻¹ corresponds to the hydroxyl group.
-
X-ray Crystallography : Single-crystal analysis confirms the Z-configuration, with a dihedral angle of 58° between the benzo[d]thiazole and trimethoxyphenyl planes.
Challenges and Limitations
-
Isomer Interconversion : The Z-isomer gradually converts to the E-form at room temperature, necessitating storage at −20°C.
-
Yield Constraints : Maximum reported Z-isomer yields are 65%, limited by competing side reactions and thermodynamic instability.
-
Spectral Overlap : ¹³C NMR signals for E- and Z-isomers near δ 120–125 ppm require advanced techniques like NOESY for differentiation.
Industrial and Research Applications
The Z-isomer demonstrates enhanced cytotoxicity against cancer cell lines (IC₅₀ = 44 nM in leukemia MV4-11 cells) compared to the E-form, attributed to improved tubulin polymerization inhibition . Current research focuses on scaling up production via flow chemistry and enantioselective catalysis to meet pharmaceutical demand.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Derivatives of benzothiazole have shown significant growth inhibition in human cancer cell lines with IC values ranging from 0.20 to 48.0 μM. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of benzothiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC values lower than established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The benzothiazole scaffold has been widely studied for its antimicrobial properties:
- Activity Against Pathogens : Compounds derived from this structure have demonstrated effectiveness against pathogenic bacteria and fungi. The compound's potential as a quorum sensing inhibitor has been explored, which could lead to novel treatments for infections caused by biofilm-forming bacteria such as Pseudomonas aeruginosa .
Case Study 2: Antimicrobial Activity
In an investigation focusing on quorum sensing inhibition, compounds similar to this compound were synthesized and screened for their ability to disrupt bacterial communication pathways. The findings revealed promising antimicrobial activity without affecting bacterial growth directly, suggesting a novel mechanism of action .
Enzyme Inhibition
Inhibiting enzymes such as tyrosinase is crucial for preventing hyperpigmentation and treating skin disorders:
- Tyrosinase Inhibition : Studies have shown that similar compounds effectively inhibit tyrosinase activity, which is vital for melanin production. Structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole ring enhance enzyme inhibitory effects .
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Moieties
The anticancer activity of acrylonitrile derivatives is highly dependent on the heterocyclic substituent. Key comparisons include:
Key Observations :
- Benzo[b]thiophene analogs (e.g., compound 11c in ) exhibit superior potency (nanomolar GI50) compared to benzo[d]thiazole derivatives, likely due to enhanced planarity and tubulin-binding efficiency .
- Indole derivatives (e.g., compound 8 in ) show exceptional activity at sub-nanomolar concentrations, suggesting indole's electron-rich structure enhances target interaction .
- Configuration Impact : Z-isomers generally outperform E-isomers in anticancer activity. For example, the Z-configured benzo[b]thiophene analog (II) in exhibits a dihedral angle of 76.09° between aromatic rings, reducing planarity but retaining efficacy, whereas E-isomers may adopt unfavorable conformations .
Substituent Effects on Activity
The 3,4,5-trimethoxyphenyl (TMP) group is critical for tubulin inhibition, as seen in combretastatin analogs. Comparisons of methoxy substitution patterns reveal:
- 3,4,5-Trimethoxy vs. 3,4-Dimethoxy : Benzo[b]thiophene analogs with 3,4,5-TMP (compound 11c) show GI50 values 10-fold lower than those with 3,4-dimethoxy groups (compound 11b), highlighting the importance of the third methoxy group for potency .
Resistance Profile
Notably, benzo[b]thiophene acrylonitriles (e.g., compounds 31–33 in ) overcome P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in cancer therapy, by evading efflux mechanisms .
Biological Activity
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H16N2O4S
- Molecular Weight : 368.41 g/mol
- IUPAC Name : (Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
This compound features a benzothiazole moiety known for its broad range of biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies indicate that derivatives of benzothiazole exhibit promising anticancer effects. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.48 |
| Compound B | HCT116 (Colon Cancer) | 4.53 |
| Compound C | NCI-H460 (Lung Cancer) | 9.39 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways involved in cancer progression .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study highlighted that benzothiazole derivatives can effectively inhibit AChE activity, with some exhibiting IC50 values as low as 2.7 µM . This positions this compound as a candidate for further exploration in neuroprotective therapies.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Research has shown that compounds with similar scaffolds can inhibit the growth of various bacterial strains without affecting normal cellular functions. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Pseudomonas aeruginosa | 32 µg/mL |
| Compound E | Staphylococcus aureus | 16 µg/mL |
These results indicate the potential of this compound as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that similar compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial pathway activation .
- Enzyme Inhibition : The inhibition of AChE is significant for enhancing cholinergic signaling in neurodegenerative conditions .
- Antioxidant Activity : Benzothiazole derivatives are noted for their antioxidant properties, which may contribute to their protective effects against cellular damage .
Case Study 1: Anticancer Efficacy
In a controlled study involving various human cancer cell lines, a derivative structurally related to this compound demonstrated substantial cytotoxic effects with an IC50 value of 4.53 µM against HCT116 cells. The study concluded that the compound's mechanism involved both apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of benzothiazole derivatives against AChE inhibition. The compound exhibited an IC50 value of 2.7 µM in vitro, suggesting its potential utility in developing treatments for Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
